molecular formula C13H17NO5S2 B13976824 Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt CAS No. 63148-95-8

Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt

Cat. No.: B13976824
CAS No.: 63148-95-8
M. Wt: 331.4 g/mol
InChI Key: FZYBQTUSQBICMA-UHFFFAOYSA-N
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Description

Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt: is a chemical compound with the molecular formula C13H17NO5S2 and a molecular weight of 331.4078 g/mol This compound is characterized by its benzothiazolium core, which is substituted with methoxy, methyl, and sulfopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt typically involves the reaction of 5,6-dimethoxy-2-methylbenzothiazole with 3-chloropropanesulfonic acid under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the inner salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfopropyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines or thiols; reactions may be carried out in polar solvents like DMF or DMSO.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: New compounds with different substituents replacing the sulfopropyl group.

Scientific Research Applications

Chemistry: Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may be used in the design of probes and sensors for detecting specific biological targets.

Medicine: The compound’s structural features make it a candidate for drug development. It is investigated for its potential therapeutic properties and interactions with biological pathways.

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The sulfopropyl group may enhance the compound’s solubility and facilitate its interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt
  • Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(2-sulfopropyl)-, inner salt
  • Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(4-sulfopropyl)-, inner salt

Comparison: Compared to similar compounds, Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt is unique due to the specific positioning of the methoxy and sulfopropyl groups. This unique arrangement can influence its reactivity, solubility, and interaction with other molecules, making it distinct in its applications and properties.

Properties

CAS No.

63148-95-8

Molecular Formula

C13H17NO5S2

Molecular Weight

331.4 g/mol

IUPAC Name

3-(5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate

InChI

InChI=1S/C13H17NO5S2/c1-9-14(5-4-6-21(15,16)17)10-7-11(18-2)12(19-3)8-13(10)20-9/h7-8H,4-6H2,1-3H3

InChI Key

FZYBQTUSQBICMA-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=CC(=C(C=C2S1)OC)OC)CCCS(=O)(=O)[O-]

Origin of Product

United States

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